molecular formula C5H5N3S B1528942 Pyrimidine-4-carbothioamide CAS No. 88891-74-1

Pyrimidine-4-carbothioamide

Cat. No. B1528942
CAS RN: 88891-74-1
M. Wt: 139.18 g/mol
InChI Key: DNNQBKNGMFMEIX-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbothioamide is a chemical compound . It’s important to note that the information available is limited and may not fully describe the compound .


Synthesis Analysis

There are several methods for the synthesis of pyrimidines . A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described . This involves the reaction of 1,1-bis (methylthio)-2-nitroethene, ethylenediamine/1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux .


Chemical Reactions Analysis

Pyrimidine derivatives have been synthesized using various methods . A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described . This protocol involved Michael reaction, imine-enamine tautomerization, and cyclization sequences .

Scientific Research Applications

Pyrimidine-4-carbothioamide: A Comprehensive Analysis of Scientific Research Applications: Pyrimidine-4-carbothioamide is a compound that has garnered attention in various scientific research fields due to its structural similarity to pyrimidine, a fundamental component of nucleic acids and several vitamins. Below is a detailed analysis of six unique applications of Pyrimidine-4-carbothioamide in scientific research, each within its own dedicated section.

Antimicrobial Activity

Pyrimidine derivatives have been studied for their potential antimicrobial properties. Pyrimidine-4-carbothioamide could be explored for its efficacy against bacterial and fungal pathogens, contributing to the development of new antibiotics and antifungal agents .

Anticancer Research

The compound’s potential in anticancer research is significant, given that pyrimidine derivatives can interfere with DNA replication in cancer cells. Investigating Pyrimidine-4-carbothioamide’s role in this context could lead to novel cancer therapies .

Antiviral Applications

Given the structural importance of pyrimidines in viral RNA, Pyrimidine-4-carbothioamide may serve as a basis for developing antiviral drugs, especially by targeting viral replication processes .

Neurodegenerative Diseases

Research into neurodegenerative diseases like Alzheimer’s could benefit from Pyrimidine-4-carbothioamide, as pyrimidine derivatives have shown promise in modulating biochemical pathways involved in these conditions .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidines has been documented, suggesting that Pyrimidine-4-carbothioamide could be a candidate for developing new anti-inflammatory medications .

Analgesic Effects

Pyrimidine derivatives have been associated with analgesic effects. Studying Pyrimidine-4-carbothioamide in this light may contribute to pain management solutions .

Safety and Hazards

According to the safety data sheet, Pyrimidine-4-carbothioamide is classified as Acute toxicity, Oral (Category 3), H301 . It is toxic if swallowed and precautions should be taken to avoid contact with skin and eyes, and inhalation .

Future Directions

Pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This suggests that there is potential for future research and development in this area.

Mechanism of Action

Target of Action

Pyrimidine-4-carbothioamide, like other pyrimidine derivatives, primarily targets cancer cells . Due to its structural resemblance with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Pyrimidine derivatives have been designed and developed for their anticancer activity .

Mode of Action

The mode of action of Pyrimidine-4-carbothioamide involves interaction with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s structure allows it to interact with key residues of the target proteins, disrupting their normal function .

Biochemical Pathways

Pyrimidine-4-carbothioamide affects the pyrimidine biosynthesis pathway . This pathway is essential for cell growth and proliferation, providing the necessary building blocks for nucleic acids and precursors for cell membrane synthesis . By modulating this pathway, Pyrimidine-4-carbothioamide can reduce cancer cell growth .

Result of Action

The molecular and cellular effects of Pyrimidine-4-carbothioamide’s action are primarily related to its anticancer activity. By interacting with its targets and affecting the pyrimidine biosynthesis pathway, it can inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of Pyrimidine-4-carbothioamide can be influenced by various environmental factors. For instance, the relative contribution of the de novo and salvage pathways in pyrimidine metabolism depends on the cell type and its physiological state

properties

IUPAC Name

pyrimidine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNQBKNGMFMEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724327
Record name Pyrimidine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4-carbothioamide

CAS RN

88891-74-1
Record name Pyrimidine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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